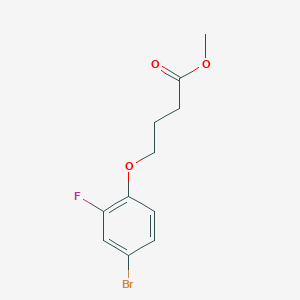

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Description

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is a halogenated aryloxy butanoate ester characterized by a 4-bromo-2-fluorophenoxy group linked to a methyl butanoate backbone. The bromine atom enhances lipophilicity and steric bulk, while the fluorine atom modulates electronic properties, making it a versatile intermediate for synthesizing derivatives via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 4-(4-bromo-2-fluorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJFQHBBSKMCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate typically involves the esterification of 4-(4-bromo-2-fluorophenoxy)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of 4-(4-substituted-2-fluorophenoxy)butanoates.

Oxidation: Formation of 4-(4-bromo-2-fluorophenoxy)butanoic acid.

Reduction: Formation of 4-(4-bromo-2-fluorophenoxy)butanol.

Scientific Research Applications

Chemistry: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenoxy compounds on cellular processes. It is also investigated for its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-(4-bromo-2-fluorophenoxy)butanoate, we compare it structurally and functionally with analogous aryloxy esters, focusing on substituent effects, synthesis methodologies, and analytical data.

Structural and Functional Comparisons

Key Compounds Analyzed:

This compound (Target Compound)

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) ()

Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate (Hypothetical Analogue)

Spectroscopic and Analytical Data

- IR Spectroscopy: Target Compound: Expected C=O (ester) peak at ~1740 cm⁻¹, C-O (ester) at ~1250 cm⁻¹, and aromatic C-Br at ~550 cm⁻¹. Compound 4f: Shows N-H (3320 cm⁻¹), C=O (1715 cm⁻¹), and C=C (1600 cm⁻¹) stretches, reflecting its amino and conjugated ester groups .

- NMR Analysis :

Functional Implications

- Electron-Withdrawing Effects: Bromine in the target compound increases electrophilicity at the para position, favoring cross-coupling reactions. In contrast, chlorine in the hypothetical analogue offers similar but less pronounced effects.

Biological Activity

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is an organic compound with notable biological activities, primarily due to its interactions with various enzymes and cellular pathways. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Overview

- Molecular Formula : C11H12BrF O3

- CAS Number : 1096852-55-9

- Class : Benzenoids

- Functional Groups : Butanoate ester, phenoxy group with bromine and fluorine substituents.

This compound exhibits its biological activity through several mechanisms:

-

Enzyme Interaction :

- The compound interacts significantly with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. Depending on the specific conditions, this interaction can either inhibit or activate these enzymes, influencing metabolic pathways.

-

Cell Signaling Modulation :

- It has been shown to modulate key signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to altered gene expression and cellular metabolism.

-

Free Radical Chemistry :

- The compound may engage in free radical bromination or nucleophilic substitution reactions, contributing to its biological effects and potential therapeutic applications.

Cellular Effects

This compound has demonstrated various effects on different cell types:

- Gene Expression Alteration : It influences the expression of genes involved in cell growth and apoptosis.

- Cell Proliferation : The compound can promote or inhibit cell proliferation based on concentration and exposure time.

Case Studies

-

In Vitro Studies :

- Research indicates that this compound affects cancer cell lines by altering their growth rates and survival mechanisms. For instance, in HeLa cells (cervical cancer), it was observed to induce apoptosis through activation of the MAPK pathway.

-

Enzyme Activity Assays :

- In studies involving cytochrome P450 enzymes, varying concentrations of the compound led to differential inhibition rates, suggesting its potential as a selective inhibitor in drug metabolism.

Comparative Analysis

To understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity | Key Mechanism |

|---|---|---|---|

| This compound | Bromine and fluorine substituents | Significant enzyme interaction | Cytochrome P450 modulation |

| Methyl 4-(4-chlorophenoxy)butanoate | Chlorine substituent | Moderate enzyme interaction | Less selective than brominated variant |

| Methyl 4-(phenoxy)butanoate | No halogen substituents | Minimal biological activity | Lacks significant enzyme modulation |

Research Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its unique properties allow for its use in:

- Pharmaceutical Development : Investigated for potential therapeutic agents targeting specific enzyme pathways.

- Material Science : Utilized in creating specialty chemicals with tailored properties due to its reactive functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.